Dichloronitromethane

Descripción general

Descripción

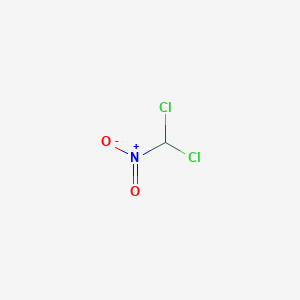

Dichloronitromethane is an organic compound with the chemical formula CHCl₂NO₂. It is a member of the halonitromethane group, which are known for their presence as disinfection byproducts in drinking water. These compounds are formed during the chlorination process used for water disinfection and have been identified as potential environmental pollutants .

Mecanismo De Acción

Dichloronitromethane, also known as Methane, dichloronitro-, is a chemical compound with the formula CHCl₂NO₂ . It is a synthetic substance and is considered a potential groundwater pollutant .

Target of Action

It is known to be a metabolite of chloropicrin in soil and groundwater .

Mode of Action

It is a chemical transformation product

Biochemical Pathways

As a metabolite of chloropicrin, it may be involved in the biochemical pathways related to chloropicrin’s action .

Pharmacokinetics

It is known to have a potential for particle-bound transport .

Result of Action

It is known to be a possible groundwater pollutant , indicating that it may have environmental impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for particle-bound transport suggests that it may be influenced by the presence of particles in the environment . .

Métodos De Preparación

Dichloronitromethane can be synthesized through various methods. One common synthetic route involves the chlorination of nitromethane. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The reaction proceeds as follows:

CH3NO2+2Cl2→CHCl2NO2+2HCl

Industrial production methods for this compound are not extensively documented, but it is primarily produced as a byproduct during the chlorination of organic compounds in water treatment processes .

Análisis De Reacciones Químicas

Dichloronitromethane undergoes several types of chemical reactions, including:

-

Hydrolysis: : The nitro group can undergo hydrolysis in aqueous solutions to form nitrite ions and other products.

CHCl2NO2+H2O→CHCl2OH+HNO2

-

Reduction: : The nitro group can be reduced to various functional groups such as hydroxylamine or amine under appropriate reducing conditions.

CHCl2NO2+6H→CHCl2NH2+2H2O

-

Substitution: : The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents and conditions.

Aplicaciones Científicas De Investigación

Dichloronitromethane has several scientific research applications:

-

Organic Synthesis: : It serves as a versatile building block in organic synthesis due to the presence of both nitro and dichloro functional groups. Researchers use it in the synthesis of various organic compounds, including heterocycles, pharmaceuticals, and functional materials.

-

Solvent Applications: : this compound exhibits good solvency properties for various organic compounds, including polymers, dyes, and some inorganic salts. its limited availability and potential toxicity restrict its widespread use as a solvent.

-

Nitrating Agent: : The presence of the nitro group makes it a potential nitrating agent, particularly for aromatic compounds.

-

Environmental Impact Studies: : It is studied for its environmental fate, ecotoxicity, and potential as a groundwater pollutant .

Comparación Con Compuestos Similares

Dichloronitromethane is part of the halonitromethane group, which includes compounds such as:

- Chloronitromethane (CH₂ClNO₂)

- Trichloronitromethane (CCl₃NO₂)

- Bromonitromethane (CH₂BrNO₂)

- Dibromonitromethane (CHBr₂NO₂)

- Tribromonitromethane (CBr₃NO₂)

Compared to its analogs, this compound is unique due to its specific combination of two chlorine atoms and one nitro group. This combination imparts distinct reactivity and properties, making it useful in specific synthetic and research applications .

Actividad Biológica

Dichloronitromethane (DCNM), with the chemical formula CHCl₂NO₂, is a halogenated organic compound that has garnered attention due to its notable biological activity and potential health impacts. This article explores the biological effects, environmental behavior, and relevant case studies associated with DCNM.

This compound is a colorless liquid at room temperature, characterized by its distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various chemical applications. The compound contains two chlorine atoms and one nitro group, which contribute to its reactivity and biological effects.

Biological Activity

Irritant Properties

DCNM is recognized primarily for its irritant properties. Exposure can lead to significant health issues, including:

- Respiratory Irritation : Inhalation of DCNM can irritate the respiratory tract, causing symptoms such as coughing and shortness of breath.

- Dermal Effects : Contact with skin can result in severe irritation or burns.

- Ocular Effects : Exposure to the eyes may lead to irritation and potential damage.

Due to these effects, strict safety measures are recommended when handling this compound.

Toxicological Studies

Recent studies have highlighted the potential carcinogenic risks associated with this compound. A case study conducted on halogenated hydrocarbons emitted by pharmaceutical companies identified DCNM as a compound with both non-cancer and cancer risks for workers exposed to it. The study noted that DCNM's presence in emissions was significant, emphasizing the need for better management of such compounds in industrial settings .

Environmental Impact

This compound's behavior in environmental systems has also been a subject of research. Its persistence as an atmospheric contaminant raises concerns about its long-term health effects on humans and ecosystems. Studies indicate that DCNM can be classified among emerging contaminants due to its toxicity and low oxidation rates in the atmosphere .

Comparative Analysis

The following table compares this compound with other similar halogenated compounds regarding their biological activity:

| Compound Name | Chemical Formula | Key Biological Effects |

|---|---|---|

| This compound | CHCl₂NO₂ | Respiratory irritant; potential carcinogen |

| Chloropicrin | CCl₃NO₂ | Severe irritant; used as a pesticide |

| 1,1-Dichloro-2-nitroethane | CCl₂HNO₂ | Similar irritant properties; used in organic synthesis |

| Trichloroacetic Acid | CCl₃COOH | Strong acid; known for its toxicity |

Case Studies

-

Pharmaceutical Industry Emissions

A comprehensive analysis of VOC emissions from pharmaceutical companies revealed that this compound was among the most prevalent halogenated hydrocarbons detected. The study emphasized the need for enhanced emission control strategies to mitigate health risks associated with exposure to such compounds . -

Water Quality Studies

Research on disinfection by-products (DBPs) in water treatment processes has also included this compound, highlighting its potential formation during chlorination processes. The implications for human health are significant, as DBPs are known to pose various health risks, including cancer .

Propiedades

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.